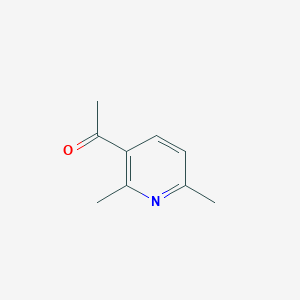

1-(2,6-Dimethylpyridin-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFGQJIWDJROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536950 | |

| Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-25-1 | |

| Record name | 1-(2,6-Dimethyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategic Route Development for 1 2,6 Dimethylpyridin 3 Yl Ethanone

Classical and Contemporary Approaches to the Synthesis of Pyridinylethanone Scaffolds

The synthesis of pyridinylethanone scaffolds can be broadly categorized into methods involving the modification of a pre-existing pyridine (B92270) core and methods that construct the pyridine ring itself.

Direct functionalization of the pyridine ring through alkylation and acylation reactions represents a common strategy for introducing the desired ethanone (B97240) moiety. However, the regioselectivity of these reactions on substituted pyridines like 2,6-lutidine can be challenging. Friedel-Crafts type acylations are often difficult on the electron-deficient pyridine ring. More effective methods often involve metal-catalyzed cross-coupling reactions or the use of organometallic reagents. For instance, the acylation of a metallated 2,6-lutidine derivative with an appropriate acetylating agent can provide a direct route to the target compound.

A copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine has been reported as an expeditious entry to unconventional piperidines, showcasing the potential of copper catalysis in modifying the pyridine core. nih.gov

| Strategy | Reagents | Conditions | Key Features |

| Organometallic Acylation | 2,6-Lutidine, Strong Base (e.g., n-BuLi), Acetylating Agent (e.g., Acetyl Chloride) | Anhydrous solvent, Low temperature | Direct introduction of the acetyl group, requires careful control of regioselectivity. |

| Cross-Coupling Reactions | Halogenated 2,6-lutidine, Organometallic acetyl reagent (e.g., Acetylstannane), Palladium catalyst | Inert atmosphere, specific ligands and bases | High efficiency and regioselectivity, requires pre-functionalized starting material. |

The Hantzsch pyridine synthesis, a classic multicomponent reaction, offers a powerful tool for the de novo construction of the pyridine ring. wikipedia.org The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org Subsequent oxidation of the initially formed dihydropyridine (B1217469) yields the aromatic pyridine ring. wikipedia.org

For the synthesis of 1-(2,6-dimethylpyridin-3-yl)ethanone, a modified Hantzsch approach would be necessary, employing starting materials that would lead to the desired substitution pattern. This could involve the use of a β-diketone or a β-ketoaldehyde in place of one of the β-ketoester components.

A general experimental procedure for a Hantzsch synthesis involves heating a mixture of the aldehyde, β-dicarbonyl compound, and ammonium acetate, often in a solvent like ethanol or acetic acid. rsc.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). rsc.org The resulting dihydropyridine can be isolated and then oxidized in a separate step, or the aromatization can occur in situ. rsc.org

| Reagents | Conditions | Product |

| Ethyl acetoacetate, Formaldehyde, Ammonium acetate | Reflux in ethanol | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate |

| Dihydropyridine intermediate, Oxidizing agent (e.g., nitric acid, iodine) | Various | Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate |

Various cyclization strategies employing acetophenone (B1666503) derivatives have been developed for the synthesis of substituted pyridines. These methods often involve the reaction of an acetophenone with a source of nitrogen and other carbon building blocks. Both copper-catalyzed and metal-free conditions have been explored for these transformations.

An efficient copper-catalyzed cyclization of acetophenone and ammonium acetate has been developed for the synthesis of polysubstituted pyridines. rsc.org This method is noted for being sustainable, simple, and environmentally friendly. rsc.org While this specific example leads to 2,4,6-triphenylpyridines, the underlying principle of using a metal catalyst to facilitate the cyclization of acetophenone derivatives is a valuable strategy.

Metal-free approaches often rely on cascade reactions initiated by the formation of enamines or other reactive intermediates. These methods align well with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.

| Method | Catalyst/Reagents | Key Features |

| Copper-Catalyzed Cyclization | Acetophenone, Ammonium Acetate, Copper Catalyst (e.g., Cu(OTf)₂) | Good yields, often proceeds under solvent-free conditions. rsc.org |

| Metal-Free Oxidative Cyclization | Acetophenones, Diamines | Shorter reaction times, excellent yields, and a broad substrate scope. |

Novel Synthetic Route Development and Optimization for the Compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and selective methods for the preparation of complex molecules like 1-(2,6-dimethylpyridin-3-yl)ethanone.

The application of green chemistry principles is a major focus in modern synthetic organic chemistry. For the synthesis of pyridines, this includes the use of solvent-free conditions, microwave-assisted synthesis, and ultrasound-induced reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. beilstein-journals.org The Hantzsch pyridine synthesis, for example, has been successfully performed under microwave irradiation, often in solvent-free or minimal solvent conditions. beilstein-journals.org One-pot microwave-assisted syntheses of trisubstituted pyridines have been reported with good yields. The use of continuous flow microwave reactors further enhances the scalability and efficiency of these processes. beilstein-journals.org

| Reaction Type | Conditions | Time | Yield |

| Hantzsch Dihydropyridine Synthesis | Microwave, 100 °C | 1 min | High |

| Bohlmann–Rahtz Pyridine Synthesis | Microwave, Acetic Acid | Short | Good |

Ultrasound-Induced Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. tandfonline.com This technique has been successfully applied to the synthesis of substituted pyridines, often leading to improved yields and shorter reaction times, particularly in heterogeneous systems. tandfonline.com Ultrasound has been used to promote the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines in excellent yields and very short reaction times (4-5 minutes). nih.gov

| Reaction | Conditions | Time | Yield |

| Three-component reaction of 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione and arylaldehydes | Ethanol, Ultrasound irradiation | 4-5 min | 88-97% nih.gov |

The development of regioselective and stereoselective methods is crucial for the synthesis of specific analogues and derivatives of 1-(2,6-dimethylpyridin-3-yl)ethanone, which may have enhanced biological activity or material properties.

Regioselective Synthesis: Achieving high regioselectivity in the functionalization of the pyridine ring is a key challenge. For 2,6-lutidine, substitution can occur at the C3, C4, or C5 positions. Directed metalation strategies, where a directing group guides a metalating agent to a specific position, can be employed to achieve high regioselectivity. Alternatively, the use of blocking groups can prevent reaction at certain positions, thereby directing functionalization to the desired site. A regioselective synthesis of 2,6-diarylpyridines has been achieved through the base-catalyzed ring transformation of 2H-pyran-2-ones with benzamide. rsc.org

Stereoselective Synthesis: The introduction of chirality into pyridine derivatives is of significant interest, particularly for pharmaceutical applications. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the enantioselective dearomatization of the pyridine ring. The synthesis of stereoenriched piperidines, for example, has been accomplished via a chemo-enzymatic dearomatization of activated pyridines. Catalytic enantioselective synthesis of 3-piperidines from arylboronic acids and pyridine has also been reported, highlighting the progress in creating chiral pyridine-containing molecules.

Multi-component Reactions and Tandem Processes for Pyridine and Ethanone Scaffold Assembly

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of highly substituted heterocyclic systems. nih.govacs.orgresearchgate.net Similarly, tandem or cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, provide a powerful strategy for the rapid construction of intricate molecular architectures. mdpi.comnih.gov

While a direct multi-component synthesis specifically targeting 1-(2,6-dimethylpyridin-3-YL)ethanone is not extensively documented in readily available literature, the principles of established pyridine syntheses can be adapted. For instance, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. orgsyn.org Conceptually, a modified Hantzsch-type reaction could be envisioned for the synthesis of a precursor to 1-(2,6-dimethylpyridin-3-YL)ethanone, although this would likely require specialized starting materials to achieve the desired substitution pattern.

Tandem processes often begin with a key reaction that sets the stage for subsequent intramolecular transformations. For pyridine synthesis, a tandem approach might involve an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization. The development of such a process for 1-(2,6-dimethylpyridin-3-YL)ethanone would necessitate the careful design of precursors that can undergo this programmed sequence of reactions.

A plausible, albeit not strictly multi-component in the classical sense, approach involves the functionalization of a pre-formed pyridine ring. For example, a tandem sequence could be initiated by the dearomatization of a 2,6-dimethylpyridine (B142122) derivative, followed by a regioselective functionalization and subsequent rearomatization to introduce the acetyl group at the 3-position. researchgate.netacs.org

The following table summarizes conceptual multi-component and tandem strategies that could be explored for the synthesis of 1-(2,6-Dimethylpyridin-3-YL)ethanone or its close derivatives.

| Strategy | Description | Key Intermediates | Potential Advantages |

| Modified Hantzsch Synthesis | A one-pot condensation of a suitable aldehyde, a β-diketone (or its equivalent), and an ammonia source. | Dihydropyridine derivative | Convergent synthesis, high atom economy. |

| Tandem Michael Addition-Cyclization | A sequential reaction involving the addition of a nucleophile to an α,β-unsaturated system, followed by intramolecular cyclization and aromatization. | Open-chain amino-enone | Step economy, potential for diversity. |

| Dearomatization-Functionalization-Rearomatization | A sequence involving the temporary dearomatization of the pyridine ring to facilitate regioselective addition of an acetyl equivalent, followed by restoration of aromaticity. | Dihydropyridine intermediate | Access to otherwise difficult substitution patterns. |

Mechanistic Insights into Reaction Pathways for 1-(2,6-Dimethylpyridin-3-YL)ethanone Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of 1-(2,6-dimethylpyridin-3-YL)ethanone, whether through ring-forming reactions or functionalization of a pre-existing ring, is governed by fundamental principles of organic chemistry.

Elucidation of Rate-Determining Steps and Transient Intermediates

Transient intermediates are short-lived species that are not typically isolated but are essential for the progression of the reaction. In the assembly of the pyridine ring, intermediates such as enamines, imines, and various open-chain condensation products are commonly encountered. The identification and characterization of these intermediates, often through spectroscopic methods or trapping experiments, are key to elucidating the reaction pathway.

In the case of electrophilic acylation of a pre-formed 2,6-dimethylpyridine ring, the formation of the acylium ion and the subsequent generation of the sigma complex (Wheland intermediate) are critical steps. The stability of the sigma complex, which is influenced by the electronic effects of the substituents on the pyridine ring, will determine the regioselectivity of the acylation. The disruption of aromaticity in the formation of the sigma complex is typically the rate-determining step in electrophilic aromatic substitution. masterorganicchemistry.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in directing the course of a chemical reaction, influencing its rate, yield, and selectivity. In the synthesis of 1-(2,6-dimethylpyridin-3-YL)ethanone, the choice of catalyst and reagents is critical for achieving the desired outcome.

Catalysts:

Lewis Acids: In Friedel-Crafts type acylation reactions on the pyridine ring, Lewis acids such as aluminum chloride (AlCl₃) are often employed to activate the acylating agent, typically an acyl chloride or anhydride, generating a highly electrophilic acylium ion. youtube.com The catalyst can also coordinate to the pyridine nitrogen, which deactivates the ring towards electrophilic attack. This deactivation is a significant challenge in the Friedel-Crafts acylation of pyridines.

Brønsted Acids: Protic acids can catalyze condensation reactions by protonating carbonyl groups, thereby increasing their electrophilicity. In pyridine ring synthesis, acidic conditions can facilitate the cyclization and dehydration steps.

Transition Metals: Palladium and other transition metals can be used to catalyze cross-coupling reactions to introduce the acetyl group onto a pre-functionalized pyridine ring (e.g., a halogenated pyridine). nih.gov They can also be involved in C-H activation/functionalization strategies.

Reagents:

Acylating Agents: The choice of acylating agent (e.g., acetyl chloride, acetic anhydride) is important. The reactivity of the acylating agent will influence the reaction conditions required.

Bases: In condensation reactions, bases are often used to generate nucleophilic species such as enolates. In functionalization reactions of the pyridine ring, a non-nucleophilic hindered base like 2,6-lutidine itself can be used to scavenge protons generated during the reaction without interfering with the desired transformation. chemicalbook.com

Solvents: The solvent can have a profound effect on reaction rates and selectivity by influencing the solubility of reactants and intermediates, and by stabilizing transition states.

The regioselectivity of electrophilic substitution on the 2,6-dimethylpyridine ring is a key consideration. The methyl groups are activating and ortho-, para-directing. However, the pyridine nitrogen is a strongly deactivating group, directing electrophilic attack to the meta-position (C-3 and C-5). In 2,6-dimethylpyridine, the C-3 and C-5 positions are electronically favored for electrophilic attack due to the deactivating nature of the ring nitrogen. The two methyl groups at C-2 and C-6 sterically hinder attack at these positions and electronically activate the C-3, C-4, and C-5 positions. The interplay of these electronic and steric effects ultimately determines the position of acylation.

The following table outlines the function of various catalysts and reagents in the context of synthesizing 1-(2,6-Dimethylpyridin-3-YL)ethanone.

| Catalyst/Reagent | Role in Synthesis | Impact on Selectivity and Efficiency |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts acylation. | Activates the acylating agent but also deactivates the pyridine ring by coordinating to the nitrogen. Stoichiometric amounts are often required. |

| Acetyl Chloride/Acetic Anhydride | Acylating agents. | Source of the acetyl group. Reactivity influences reaction conditions. |

| 2,6-Lutidine | Sterically hindered, non-nucleophilic base. | Can be used as a proton scavenger in reactions where it is not the substrate. |

| Palladium Catalysts | Catalyze cross-coupling reactions. | Enable the introduction of an acetyl group at a specific position on a pre-halogenated pyridine ring. |

| Brønsted Acids (e.g., H₂SO₄) | Catalyze condensation and dehydration steps in ring synthesis. | Promote cyclization and aromatization. |

Iii. Chemical Reactivity, Transformations, and Derivatization Strategies of 1 2,6 Dimethylpyridin 3 Yl Ethanone

Fundamental Reactivity Profiles of the Ethanone (B97240) Moiety and Pyridine (B92270) Ring

The reactivity of 1-(2,6-dimethylpyridin-3-yl)ethanone is a composite of the individual reactivities of the acetyl group and the 2,6-lutidine core, each influencing the other.

Nucleophilic and Electrophilic Reactions of the Carbonyl and Aromatic Ring

The carbonyl group of the ethanone moiety is a classic electrophilic center. The carbon-oxygen double bond is polarized, rendering the carbon atom susceptible to attack by various nucleophiles. masterorganicchemistry.com This is the most important reaction of the carbonyl group and involves the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp2 to sp3. masterorganicchemistry.com The rate of this nucleophilic addition can be influenced by adjacent electron-withdrawing or electron-donating groups. masterorganicchemistry.com Reactions with strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydrides are typically irreversible. masterorganicchemistry.com

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. masterorganicchemistry.com The nitrogen atom's lone pair draws electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, the acetyl group at the C3 position acts as a deactivating group, further reducing the ring's nucleophilicity. Conversely, the pyridine nitrogen atom itself is a nucleophilic and basic site. However, in 1-(2,6-dimethylpyridin-3-yl)ethanone, the nitrogen is flanked by two methyl groups, creating significant steric hindrance. This steric crowding makes the nitrogen a weak nucleophile but a moderately strong, non-nucleophilic base, a characteristic feature of 2,6-lutidine. researchgate.net Protonation of the nitrogen atom can occur, which in turn increases the acidity of the α-protons on both the acetyl group and the ring's methyl groups. nih.gov

α-Substitution Reactions of the Acetyl Group (e.g., Bromination)

The protons on the methyl carbon of the acetyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in a variety of α-substitution reactions. guidechem.com One of the most significant of these is α-halogenation.

Under acidic conditions, ketones can be halogenated at the α-position. The reaction proceeds through an enol intermediate. masterorganicchemistry.com For instance, α-bromination can be achieved using bromine (Br₂) in an acidic medium like acetic acid. mdpi.com The acid catalyzes the tautomerization of the ketone to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com α-Bromo ketones are valuable synthetic intermediates because the halogen is highly reactive towards SN2 displacement by a wide range of nucleophiles, providing a pathway to α-hydroxy, α-amino, and other substituted acids and ketones. libretexts.org While specific studies on the α-bromination of 1-(2,6-dimethylpyridin-3-yl)ethanone are not prevalent, the reaction is expected to proceed under standard conditions, such as using pyridine hydrobromide perbromide in acetic acid, a method proven effective for various acetophenone (B1666503) derivatives. nih.gov

Table 1: Examples of α-Bromination Reagents and Conditions for Ketones

| Reagent(s) | Conditions | Substrate Type | Reference(s) |

|---|---|---|---|

| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Acetophenone derivatives | nih.gov |

| Bromine (Br₂) | Acetic acid (HOAc), Microwave | Aryl ketones | mdpi.com |

| N-Bromosuccinimide (NBS) | Diethyl ether, Ammonium (B1175870) acetate (B1210297) | Pyridine-2,6-bis(1,3-dicarbonyl) derivatives | scirp.org |

Synthesis of Chemically Modified Derivatives of 1-(2,6-Dimethylpyridin-3-YL)ethanone

The dual functionality of 1-(2,6-dimethylpyridin-3-yl)ethanone allows for its derivatization through modifications at either the pyridine ring or the ethanone side chain, or through reactions involving both to construct more complex heterocyclic systems.

Functionalization of the Pyridine Ring System

While the pyridine ring is generally deactivated towards electrophilic substitution, the methyl groups attached to it can be functionalized. For example, the methyl groups of 2,6-lutidine can be oxidized to form 2,6-diformylpyridine. Another potential reaction is the formation of the corresponding N-oxide by treatment with an oxidizing agent. This N-oxide derivative can then undergo reactions like meta-hydroxylation. acs.org

Transformations of the Ethanone Side Chain

The ethanone side chain is a versatile handle for a wide array of chemical transformations.

Condensation Reactions: The acetyl group can undergo base- or acid-catalyzed condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). For instance, a related compound, 3,5-diacetyl-2,6-dimethylpyridine (B1595985), undergoes a Claisen-Schmidt aldol-croton condensation with salicylic (B10762653) aldehyde. nih.gov

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) hydrochloride to yield the corresponding oxime derivative.

Enaminone Synthesis: Reaction with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA) converts the acetyl group into an enaminone, which is a versatile intermediate for synthesizing other heterocyclic systems. researchgate.netmdpi.com

Construction of Fused and Spirocyclic Systems Involving the Compound as a Precursor

1-(2,6-Dimethylpyridin-3-yl)ethanone and its derivatives are valuable precursors for building more complex molecular architectures, such as fused and spirocyclic systems.

A prominent strategy involves the α-bromination of the acetyl group, followed by reaction with a suitable binucleophile. For example, the resulting α-bromo ketone can react with 2-aminopyridines or 2-aminothiazoles in a cyclocondensation reaction to afford fused imidazo[1,2-a]pyridine (B132010) or imidazo[2,1-b]thiazole (B1210989) derivatives, respectively. These scaffolds are of significant interest in medicinal chemistry.

Another approach involves the enaminone derivative. The enaminone derived from 1-(2,6-dimethylpyridin-3-yl)ethanone can be reacted with various compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl acetoacetate) or with other heterocycles (e.g., 2-aminoimidazole) to construct a range of fused pyridine derivatives. researchgate.net

In a notable example of intramolecular cyclization, the reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde under acidic conditions unexpectedly yields a tetracyclic epoxybenzooxocine derivative instead of the simple condensation product. nih.gov This highlights the potential for complex, one-pot transformations starting from acetyl-substituted pyridines.

Table 2: Examples of Fused Heterocycles Synthesized from Acetyl-Pyridine Derivatives

| Starting Acetyl-Pyridine Derivative | Reagent(s) | Fused System Formed | Reference(s) |

|---|---|---|---|

| 3-Acetyl-6-methyl-2-(methylthio)pyridine (as enaminone) | Ethyl acetoacetate | Pyridine derivative | researchgate.net |

| 3-Acetyl-6-methyl-2-(methylthio)pyridine (as enaminone) | 2-Aminoimidazole | Imidazole-fused derivative | researchgate.net |

| 3,5-Diacetyl-2,6-dimethylpyridine | Salicylic aldehyde | Epoxybenzo masterorganicchemistry.comlibretexts.orgoxocino[4,3-b]pyridine | nih.gov |

Reaction Kinetics and Thermodynamic Considerations of Transformations

A thorough review of available scientific literature indicates a notable absence of specific experimental or computational studies focused on the reaction kinetics and thermodynamic parameters of transformations involving 1-(2,6-dimethylpyridin-3-yl)ethanone. Research providing explicit data such as rate constants, activation energies, or thermodynamic functions (enthalpy, entropy, and Gibbs free energy changes) for reactions where this compound is a substrate is not readily found.

In the absence of direct quantitative data for 1-(2,6-dimethylpyridin-3-yl)ethanone, a qualitative understanding must be inferred from the general principles of chemical reactivity and the well-documented behavior of analogous substituted pyridine systems. The electronic properties of the substituents on the pyridine ring are paramount in dictating the kinetic and thermodynamic feasibility of its transformations.

The 1-(2,6-dimethylpyridin-3-yl)ethanone molecule possesses a unique substitution pattern that influences its reactivity:

Two Methyl Groups (-CH₃): Located at positions 2 and 6, these groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen atom.

An Acetyl Group (-COCH₃): Positioned at the 3-position, this group is electron-withdrawing due to both inductive and resonance effects. This effect deactivates the pyridine ring towards electrophilic attack and decreases the basicity of the nitrogen.

Thermodynamic Data for Protonation of Substituted Pyridines

To illustrate the influence of substituents on the thermodynamics of pyridine reactions, the following tables present thermodynamic data for the protonation of various substituted pyridines. It is crucial to note that this data is for analogous compounds and serves to demonstrate general trends; it does not represent data for 1-(2,6-dimethylpyridin-3-yl)ethanone itself.

The proton dissociation of a protonated pyridine (PyH⁺) is an equilibrium process:

PyH⁺ + H₂O ⇌ Py + H₃O⁺

The thermodynamic parameters associated with this equilibrium provide insight into the stability of the protonated form and the basicity of the pyridine derivative.

Table 1: Thermodynamic Parameters for the Dissociation of Substituted Pyridinium Ions in Aqueous Solution

| Substituent (R) in RC₅H₄NH⁺ | pKₐ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 4-Nitro | 1.61 | 9.19 | 10.5 | 4.4 |

| 3-Acetyl | 3.17 | 18.1 | 16.7 | -4.6 |

| 3-Methyl | 5.68 | 32.4 | 33.9 | 5.0 |

| 4-Methyl | 6.02 | 34.4 | 35.6 | 4.2 |

| 2,6-Dimethyl | 6.72 | 38.4 | 40.2 | 6.0 |

Data is illustrative and sourced from studies on substituted pyridines. The values provide a general trend but are not specific to 1-(2,6-dimethylpyridin-3-yl)ethanone.

Table 2: Interactive Data on pKₐ of Various Substituted Pyridines

| Compound Name | Substituent(s) | pKₐ |

| Pyridine | H | 5.25 |

| 2-Methylpyridine | 2-CH₃ | 5.97 |

| 3-Methylpyridine | 3-CH₃ | 5.68 |

| 4-Methylpyridine | 4-CH₃ | 6.02 |

| 2,6-Dimethylpyridine (B142122) | 2,6-(CH₃)₂ | 6.72 |

| 3-Acetylpyridine (B27631) | 3-COCH₃ | 3.17 |

| 4-Nitropyridine | 4-NO₂ | 1.61 |

This table provides a comparative view of the basicity of different substituted pyridines, highlighting the electronic effects of various functional groups.

The data in the tables demonstrates that electron-donating groups like methyl groups increase the pKₐ, indicating a stronger base (thermodynamically more favorable protonation). Conversely, electron-withdrawing groups like acetyl and nitro groups decrease the pKₐ, signifying a weaker base. Based on these trends, the two methyl groups in 1-(2,6-dimethylpyridin-3-yl)ethanone would be expected to increase its basicity relative to pyridine, while the 3-acetyl group would counteract this effect to some degree.

Further research, including experimental calorimetric and kinetic studies or high-level computational modeling, is necessary to determine the precise thermodynamic and kinetic profiles for the reactions of 1-(2,6-dimethylpyridin-3-yl)ethanone.

V. Computational Chemistry and Theoretical Investigations of 1 2,6 Dimethylpyridin 3 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the corresponding energy of the system. This provides deep insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. For a molecule such as 1-(2,6-dimethylpyridin-3-yl)ethanone, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are used to optimize the molecular geometry and compute a suite of electronic and reactivity descriptors. nih.govresearchgate.netnih.gov

Key molecular properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Global Reactivity Descriptors: Derived from FMO energies, these parameters quantify reactivity. They include ionization potential, electron affinity, electronegativity, global hardness, and electrophilicity. researchgate.net Studies on related pyridine (B92270) derivatives have shown how substitutions on the ring system systematically alter these values. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue). For 1-(2,6-dimethylpyridin-3-yl)ethanone, the MEP would highlight the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine ring as sites of negative potential, susceptible to electrophilic attack.

The table below illustrates the type of data that a DFT analysis would provide for a molecule like 1-(2,6-dimethylpyridin-3-yl)ethanone, based on typical results for substituted pyridines. researchgate.net

| Property | Description | Typical Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution ((I - A) / 2) | 2.65 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | 1.8 eV |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | 2.5 Debye |

This is an interactive data table. Values are illustrative and based on general findings for similar molecules.

While DFT is highly effective for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often preferred for higher accuracy, especially for describing excited states. Methods like Møller–Plesset perturbation theory (MP2), Configuration Interaction (CIS), and Coupled Cluster (CCSD) provide a more rigorous treatment of electron correlation. stanford.eduusc.edu

For pyridine-containing molecules, these methods are instrumental in:

Predicting Excited States: Ab initio calculations can accurately predict the energies of electronic transitions, such as the n→π* and π→π* transitions characteristic of aromatic ketones and pyridines. acs.org For instance, studies on pyridine clusters have used ab initio methods to calculate core-to-valence excitation energies and have shown how intermolecular interactions can shift these transitions. stanford.edu

Mapping Photochemical Pathways: Photochemical reactions, which proceed through excited states, can be explored using advanced ab initio techniques. Methods like Complete Active Space Self-Consistent Field (CASSCF) are used to locate and characterize conical intersections—points where potential energy surfaces of different electronic states cross. rsc.org These intersections are critical as they provide ultra-fast, non-radiative pathways for the molecule to return from an excited state to the ground state, often leading to different isomers. For a related molecule, 2-styrylpyridine, CASSCF was used to locate multiple accessible conical intersections that dictate the pathways for cis-trans isomerization and cyclization. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

1-(2,6-Dimethylpyridin-3-yl)ethanone possesses conformational flexibility, primarily due to the rotation of the acetyl group around the C-C single bond connecting it to the pyridine ring. The orientation of the acetyl group relative to the aromatic ring can significantly influence the molecule's properties, including its packing in a crystal and its interaction with biological receptors.

Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angle between the pyridine ring and the acetyl group. This analysis reveals:

Stable Conformers: The energy minima on the PES correspond to the most stable conformations. For aromatic ketones, planar or near-planar conformations are often the most stable due to conjugation between the carbonyl group and the aromatic π-system.

Rotational Barriers: The energy maxima on the PES represent the transition states between conformers, defining the energy barrier to rotation.

For example, a PES scan would likely reveal two primary stable conformers for 1-(2,6-dimethylpyridin-3-yl)ethanone, with the main difference being the relative orientation of the carbonyl oxygen. The energy barrier to interconversion would also be quantified. Studies on other complex heterocyclic systems have successfully used DFT calculations (e.g., B3LYP) to identify and distinguish between possible conformers, showing that the calculated Gibbs energies correlate well with the experimentally observed conformer ratios.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a "movie" of molecular behavior.

For 1-(2,6-dimethylpyridin-3-yl)ethanone, MD simulations could be employed to:

Analyze Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water or chloroform), one can study its solvation shell, diffusion characteristics, and the specific hydrogen bonding interactions it forms.

Study Intermolecular Interactions: MD can model the self-assembly and aggregation behavior of the molecule in solution. Simulations of aromatic molecules in zeolites have provided detailed atomic-level descriptions of how these molecules diffuse and where they preferentially bind. nih.gov

Investigate Biomolecular Binding: If the molecule is a potential drug candidate, MD simulations are crucial for understanding its binding to a target protein. Following an initial docking pose, MD simulations can assess the stability of the molecule in the binding site, map out key interactions, and calculate the free energy of binding. acs.orgmdpi.com For example, simulations of 4-hydroxyacetophenone, an aromatic ketone, revealed that its stable binding to a peripheral site of the tyrosinase enzyme is key to its biological activity. acs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the entire reaction coordinate from reactants to products, chemists can identify all intermediates and transition states, providing a detailed understanding of how a reaction proceeds. nih.gov

For reactions involving 1-(2,6-dimethylpyridin-3-yl)ethanone, computational studies could:

Identify Transition States: Locating the transition state structure and calculating its energy provides the activation energy barrier, which determines the reaction rate.

Follow the Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the path of steepest descent from a transition state, confirming that it correctly connects the desired reactants and products.

Distinguish Between Competing Pathways: When multiple reaction pathways are possible, computation can determine the activation barriers for each, predicting which pathway is more likely to occur under given conditions. For instance, a computational study on the reaction of a related molecule, 3,5-diacetyl-2,6-dimethylpyridine (B1595985), successfully explained why a Knoevenagel-type reaction is favored over an alternative Claisen-Schmidt pathway in an acidic medium by analyzing the stability of key pre-reaction complexes. Computational studies have also been used to unravel complex multi-step ring-opening mechanisms in other pyridine-based systems. nih.gov

Prediction of Spectroscopic Parameters and Corroboration with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful method for structure verification. When a new compound is synthesized, comparing its experimental spectra (NMR, IR, Raman) with the computationally predicted spectra can provide unambiguous structure confirmation. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is highly effective for predicting ¹H and ¹³C NMR chemical shifts. acs.orgnih.govresearchgate.net The process involves first optimizing the molecule's geometry and then performing a single-point NMR calculation to obtain the isotropic shielding values. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A good correlation between the calculated and experimental shifts confirms the proposed molecular structure. acs.orgacs.org

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the absence of solvent effects, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This allows for the confident assignment of all major vibrational modes in the molecule.

The table below shows an example of how predicted NMR data can be compared with experimental data for structure validation.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O | 198.5 | 199.2 |

| C2-Pyridine | 158.0 | 158.5 |

| C3-Pyridine | 135.1 | 135.8 |

| C4-Pyridine | 136.2 | 137.0 |

| C5-Pyridine | 121.5 | 122.1 |

| C6-Pyridine | 155.4 | 156.0 |

| C=O-C H₃ | 25.8 | 26.3 |

| C2-C H₃ | 23.1 | 23.5 |

| C6-C H₃ | 23.9 | 24.4 |

This is an interactive data table. Data is illustrative, demonstrating the typical accuracy of DFT-predicted NMR shifts compared to experimental values.

Vi. Broader Academic and Research Applications As a Chemical Scaffold and Building Block

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the acetyl and methyl groups on the pyridine (B92270) ring makes 1-(2,6-dimethylpyridin-3-yl)ethanone a valuable starting material for the synthesis of a wide array of complex heterocyclic structures. The acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, enabling it to participate in a variety of condensation and cyclization reactions.

The synthesis of polysubstituted pyridines and dihydropyridines often relies on well-established multicomponent reactions. While specific examples detailing the use of 1-(2,6-dimethylpyridin-3-yl)ethanone are not extensively documented in readily available literature, its structural features suggest its potential as a substrate in reactions analogous to the renowned Hantzsch dihydropyridine (B1217469) synthesis. The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to produce a dihydropyridine.

The general reactivity of 3-acetylpyridine (B27631) derivatives in condensation reactions is well-documented. For instance, the ternary condensation of 3-acetylpyridine with aromatic aldehydes and malononitrile (B47326) in the presence of ammonium acetate (B1210297) leads to the formation of 2,3'-bipyridinyl derivatives. This reactivity highlights the potential of the acetyl group in 1-(2,6-dimethylpyridin-3-yl)ethanone to act as a key functional handle for the construction of more elaborate pyridine-containing assemblies.

The synthesis of 1,4-dihydropyridines is of significant interest due to their wide-ranging biological activities. The Hantzsch synthesis and its variations are primary methods for their preparation. These reactions typically proceed through a series of condensations, additions, and a final cyclization and dehydration. The general scheme involves the reaction of an aldehyde with two equivalents of a β-dicarbonyl compound and an ammonia source.

| Reactants | Reaction Type | Product Class |

| Aldehyde, β-Ketoester (2 equiv.), Ammonia | Hantzsch Synthesis | 1,4-Dihydropyridines |

| 3-Acetylpyridine, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Ternary Condensation | 2,3'-Bipyridinyls |

The development of synthetic routes to pyridine-fused ring systems is a significant area of research in medicinal and materials chemistry. These bicyclic and polycyclic structures often exhibit unique chemical and physical properties. The reactivity of 3-acetylpyridine derivatives suggests their utility in constructing such fused systems. For example, the reaction of 3-acetylpyridine with malononitrile and various nucleophilic reagents can afford fused pyran, thiopyran, and pyrimidine (B1678525) derivatives.

Furthermore, the Claisen-Schmidt condensation of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with arylaldehydes, followed by intramolecular cyclization, has been shown to produce complex fused systems like epoxybenzo rsc.orgoxocino[4,3-b]pyridines. This demonstrates the potential of the acetyl groups on a dimethylated pyridine ring, similar to that in 1-(2,6-dimethylpyridin-3-yl)ethanone, to participate in cyclization reactions leading to novel fused heterocycles. The synthesis of such fused systems often involves the initial formation of an α,β-unsaturated ketone via condensation, which then undergoes an intramolecular reaction to form the new ring.

| Starting Material | Reaction Type | Fused System |

| 3-Acetylpyridine, Malononitrile, Nucleophiles | Condensation/Cyclization | Fused Pyran, Thiopyran, Pyrimidine |

| 3,5-Diacetyl-2,6-dimethylpyridine, Arylaldehyde | Claisen-Schmidt Condensation/Intramolecular Cyclization | Epoxybenzo rsc.orgoxocino[4,3-b]pyridine |

Utilization in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the acetyl group's oxygen atom in 1-(2,6-dimethylpyridin-3-yl)ethanone provide potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for the design of novel ligands in coordination chemistry.

While specific studies focusing on the coordination complexes of 1-(2,6-dimethylpyridin-3-yl)ethanone are not widely reported, the broader class of acetylpyridine ligands is known to form stable complexes with a variety of transition metals. The binding mode can vary, with the ligand acting as a monodentate donor through the pyridine nitrogen or as a bidentate chelator utilizing both the nitrogen and the carbonyl oxygen. The steric hindrance provided by the 2,6-dimethyl groups can influence the coordination geometry and the stability of the resulting metal complexes, potentially leading to unique catalytic activities or material properties.

Pyridine-based ligands are integral to the development of advanced catalytic systems for a wide range of organic transformations. The electronic and steric properties of the pyridine ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center. Although direct catalytic applications of 1-(2,6-dimethylpyridin-3-yl)ethanone complexes are not well-documented, the controlled synthesis of related compounds like 2-acetyl-6-carbethoxypyridine from 2,6-dimethylpyridine (B142122) highlights the ongoing interest in functionalized pyridine ligands for catalysis, particularly in areas like ethylene (B1197577) polymerization.

Advanced Materials Science Applications

Precursors for Polymeric Materials with Tunable Properties

The incorporation of the 1-(2,6-dimethylpyridin-3-yl) moiety into polymer backbones can lead to materials with unique and tunable properties. The pyridine ring, with its inherent aromaticity and the presence of a nitrogen atom, can impart high thermal stability and specific solubility characteristics to polymers. researchgate.net The reactivity of the acetyl group provides a handle for various polymerization reactions.

For instance, the acetyl group can undergo aldol-type condensation reactions. A Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde, can be employed to create α,β-unsaturated ketone monomers. numberanalytics.compraxilabs.com These monomers can then be polymerized through various mechanisms, such as vinyl polymerization, to yield polymers with extended conjugation. The properties of these polymers, including their thermal stability, solubility, and optoelectronic characteristics, can be tuned by carefully selecting the aldehyde co-monomer.

The introduction of different functional groups via the aldehyde will directly influence the final polymer's properties. For example, using an aldehyde with a long alkyl chain could enhance solubility in nonpolar solvents, while an aldehyde containing an additional aromatic or heterocyclic ring could enhance thermal stability and modify the electronic properties.

Table 1: Potential Polymer Properties Based on Monomer Design

| Aldehyde Co-monomer | Potential Polymer Property | Rationale |

| Formaldehyde | Increased cross-linking | Formation of a network polymer. |

| Benzaldehyde | Enhanced thermal stability | Introduction of additional aromatic rings. |

| 4-methoxybenzaldehyde | Modified electronic properties | Electron-donating group alters the polymer's HOMO/LUMO levels. |

| 4-nitrobenzaldehyde | Modified electronic properties | Electron-withdrawing group alters the polymer's HOMO/LUMO levels. |

This table presents hypothetical outcomes based on established principles of polymer chemistry.

Components in Functional Organic Materials for Optoelectronic or Supramolecular Assemblies

The unique electronic and structural features of 1-(2,6-Dimethylpyridin-3-YL)ethanone make it an attractive component for the design of functional organic materials with applications in optoelectronics and supramolecular chemistry.

In the realm of optoelectronics, the pyridine ring can act as an electron-accepting unit in conjugated systems. By reacting the acetyl group to extend the conjugation, for example through a Knoevenagel or Claisen-Schmidt condensation, it is possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the dimethylpyridine unit can also influence the solid-state packing of the material, which in turn affects its charge transport properties.

In supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the self-assembly of complex, well-defined architectures. The acetyl group can be modified to introduce other functional groups that can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. For example, reduction of the acetyl group to an alcohol would introduce a hydrogen bond donor, enabling the formation of intricate hydrogen-bonded networks. The resulting supramolecular assemblies could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.

Table 2: Potential Functional Groups for Supramolecular Assembly

| Modification of Acetyl Group | Resulting Functional Group | Potential Supramolecular Interaction |

| Reduction | Hydroxyl (-OH) | Hydrogen bonding (donor and acceptor) |

| Reaction with a diamine | Imine (-C=N-R-NH2) | Hydrogen bonding, metal coordination |

| Wittig reaction | Alkene (-C=C-) | π-π stacking |

This table illustrates potential modifications and their resulting intermolecular interactions based on known chemical transformations.

Pedagogical Applications in Advanced Organic Chemistry Laboratory Education

1-(2,6-Dimethylpyridin-3-YL)ethanone serves as an excellent model compound for demonstrating a variety of fundamental concepts and techniques in an advanced organic chemistry laboratory setting. Its structure allows for the exploration of the reactivity of both an aromatic heterocycle and a ketone.

A prime example is its use in demonstrating the Claisen-Schmidt condensation reaction. magritek.commiracosta.edu This reaction, a type of mixed aldol (B89426) condensation, is a classic method for forming carbon-carbon bonds. praxilabs.com Students can react 1-(2,6-Dimethylpyridin-3-YL)ethanone with a suitable aromatic aldehyde in the presence of a base to synthesize a chalcone-like molecule. This experiment provides a practical illustration of several key concepts, including:

Enolate formation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate ion.

Nucleophilic attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

Dehydration: The initial aldol addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.

The progress of the reaction can be monitored using various analytical techniques, such as thin-layer chromatography (TLC), and the final product can be characterized by melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This provides students with hands-on experience with important analytical methods. Furthermore, by using different aldehydes, the experiment can be extended to a project-based learning activity where students synthesize a small library of compounds and analyze how the substituent on the aldehyde affects the reaction yield and the properties of the product.

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Dimethylpyridin-3-YL)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1-(2,6-Dimethylpyridin-3-YL)ethanone typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives. For example, acetyl chloride can react with 2,6-dimethylpyridine under acidic conditions, with the reaction temperature (60–80°C) and solvent (e.g., dichloromethane or toluene) critically affecting regioselectivity and yield. Base catalysts like pyridine may suppress side reactions such as over-acylation .

Q. How can researchers characterize the purity and structural integrity of 1-(2,6-Dimethylpyridin-3-YL)ethanone?

Methodological Answer: Characterization involves:

- NMR Spectroscopy: Compare experimental H NMR peaks with theoretical predictions (e.g., methyl protons at δ 2.5–2.7 ppm, pyridine protons at δ 7.1–8.2 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (m/z 181.19) and fragmentation patterns.

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-validate with databases like PubChem to resolve discrepancies in spectral data .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory reactivity data for 1-(2,6-Dimethylpyridin-3-YL)ethanone in nucleophilic substitutions?

Methodological Answer: Contradictions arise due to steric hindrance from the 2,6-dimethyl groups and electronic effects of the pyridine ring. For example, nucleophilic attack at the carbonyl group is less favorable compared to unsubstituted pyridin-3-yl ketones. Researchers should:

Q. How can computational modeling guide the design of derivatives for biological activity screening?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or cytochrome P450 enzymes).

- QSAR Models: Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area.

- ADMET Prediction: Tools like SwissADME assess solubility and metabolic stability, critical for prioritizing derivatives for synthesis .

Q. What strategies mitigate instability of 1-(2,6-Dimethylpyridin-3-YL)ethanone under oxidative conditions?

Methodological Answer: Instability is linked to the pyridine ring’s susceptibility to oxidation. Mitigation approaches include:

- Protective Groups: Temporarily block reactive sites (e.g., silylation of methyl groups).

- Stabilizing Additives: Use antioxidants like BHT (butylated hydroxytoluene) in storage solutions.

- Low-Temperature Storage: Store at –20°C under inert gas (argon) to prevent degradation .

Q. How do substituent variations on the pyridine ring influence spectroscopic properties?

Methodological Answer: Substituents alter electron density, shifting NMR and IR signals. For example:

- Methyl Groups: Deshield adjacent protons, upshifting H NMR peaks.

- Electron-Withdrawing Groups: Reduce carbonyl stretching frequency in IR (from ~1680 cm⁻¹ to ~1650 cm⁻¹).

Comparative studies with analogs (e.g., 1-(2,4,6-trimethylpyridin-3-YL)ethanone) reveal these trends .

Q. What are the ethical and methodological considerations in exploring biological activities of this compound?

Methodological Answer:

- In Vitro Screening: Prioritize cell lines (e.g., HepG2 for hepatotoxicity) and validate with dose-response curves (IC₅₀ values).

- Ethical Compliance: Adhere to institutional guidelines for cytotoxic compounds; avoid in vivo testing until preliminary safety data are obtained.

- Data Transparency: Report contradictory results (e.g., conflicting antimicrobial activity in Gram-positive vs. Gram-negative bacteria) with statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.